molecular formula C8H9N3O2 B11910192 2-(Aziridin-1-yl)-5-nitroaniline CAS No. 57944-31-7

2-(Aziridin-1-yl)-5-nitroaniline

Katalognummer: B11910192
CAS-Nummer: 57944-31-7
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: BEPPRPZDXXFXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aziridin-1-yl)-5-nitroaniline is an organic compound that features both an aziridine ring and a nitroaniline group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the nitro group on the aniline ring further enhances the reactivity of this compound, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-5-nitroaniline typically involves the formation of the aziridine ring followed by the introduction of the nitroaniline group. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions. For example, the reaction of an appropriate haloamine with a base can lead to the formation of the aziridine ring .

Another method involves the addition of nitrene to alkenes. Nitrenes can be generated in situ from organic azides or other precursors and can react with alkenes to form aziridines .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of amino alcohols. For instance, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, resulting in the formation of aziridine . This method can be adapted to produce this compound by incorporating the appropriate nitroaniline precursor.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aziridin-1-yl)-5-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Aziridin-1-yl)-5-nitroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aziridin-1-yl)-5-nitroaniline involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The nitro group can also undergo reduction to form reactive species that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)-5-nitroaniline is unique due to the combination of the aziridine ring and the nitroaniline group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

57944-31-7

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

2-(aziridin-1-yl)-5-nitroaniline

InChI

InChI=1S/C8H9N3O2/c9-7-5-6(11(12)13)1-2-8(7)10-3-4-10/h1-2,5H,3-4,9H2

InChI-Schlüssel

BEPPRPZDXXFXEM-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.